molecular formula C23H28N4O2S B2809456 N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide CAS No. 2034608-32-5

N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide

Cat. No.: B2809456
CAS No.: 2034608-32-5
M. Wt: 424.56
InChI Key: XEKFQZCRYKIILC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide is a synthetic small molecule of significant interest in early-stage pharmaceutical research, particularly in the field of oncology. Its molecular structure incorporates multiple privileged pharmacophores, including a pyrazole core linked to a pyridine ring, a feature commonly found in compounds designed to modulate kinase activity . Kinase inhibition is a well-validated approach for the targeted treatment of cancer, and compounds with this scaffold are frequently investigated for their ability to disrupt critical cell signaling pathways that drive tumor proliferation and survival . The specific research value of this compound is hypothesized to lie in its potential as a protein kinase inhibitor. The structural motif of a pyrazole ring connected to a heteroaromatic system like pyridine is a known bioisostere of the adenine ring of ATP, allowing such molecules to compete with ATP for binding at the catalytic site of various kinase targets . This mechanism can lead to the selective inhibition of kinases involved in the cell cycle, such as CDK2, making them valuable tools for studying cell cycle arrest and apoptosis in cancer cells like breast cancer (MCF-7), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) . Researchers can utilize this compound to probe kinase function, validate new therapeutic targets, and serve as a starting point for the structure-activity relationship (SAR) optimization of novel anticancer agents. This product is intended for research and development purposes in a controlled laboratory setting. It is provided "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-cyclopentyl-1-(3-methylphenyl)-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2S/c1-19-5-4-6-20(17-19)18-30(28,29)27(22-7-2-3-8-22)16-15-26-14-11-23(25-26)21-9-12-24-13-10-21/h4-6,9-14,17,22H,2-3,7-8,15-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKFQZCRYKIILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N(CCN2C=CC(=N2)C3=CC=NC=C3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the pyridine group. The cyclopentyl group is then attached through a nucleophilic substitution reaction. Finally, the methanesulfonamide group is introduced via sulfonylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions, such as cancer, inflammation, or neurological disorders.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, materials, or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets, altering their activity, and modulating various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis based on structural analogs:

Compound Key Structural Features Reported Properties Source
Target Compound Pyridinyl-pyrazole, cyclopentyl, m-tolyl-methanesulfonamide Hypothesized kinase inhibition (inferred from structural analogs) N/A
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Fluorinated chromenone, pyrazolo-pyrimidine, sulfonamide Mass: 589.1 (M+1); Potential kinase inhibition (e.g., PI3K/mTOR pathways) [2]
(S)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(3-cyclopropyl-4-(2-hydroxyethyl)-5-methyl-1H-pyrazol-1-yl)acetamide Indazole, cyclopropyl-pyrazole, difluorophenyl Atropisomerism; Enhanced solubility via hydroxyethyl group [3]
(R)-2-(4-(2-((1-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide Pyridazine-pyrrolidine, cyclopropylacetamide MS (ESI) [M+H]+ = 445.2; Likely protease or phosphatase modulation [4]

Key Observations:

Sulfonamide vs.

Pyrazole Substitution Patterns : Unlike fluorophenyl or indazole-containing analogs ([2], [3]), the m-tolyl group in the target compound balances lipophilicity and steric bulk, which could optimize membrane permeability.

Cycloalkyl Groups : The cyclopentyl substituent offers greater conformational rigidity than cyclopropyl groups (e.g., [3]), possibly enhancing binding pocket complementarity in kinase targets.

Synthetic Complexity : The target compound’s synthesis likely involves multi-step coupling (e.g., Suzuki-Miyaura for pyridinyl-pyrazole assembly), akin to methods in [2] and [4], but scalability may be challenged by stereochemical purity.

Research Implications and Gaps

Future studies should prioritize:

  • In vitro profiling against kinase panels (e.g., EGFR, VEGFR).
  • ADMET studies to evaluate the impact of the cyclopentyl group on metabolic stability.
  • Co-crystallization with target proteins to validate binding modes inferred from analogs .

Biological Activity

N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide is a complex synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A cyclopentyl group
  • A pyridinyl -substituted pyrazole
  • An m-tolyl methanesulfonamide moiety

This structural complexity contributes to its diverse biological properties and potential applications in drug development.

Anticancer Potential

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of pyrazole have shown efficacy in inhibiting tumor growth by inducing apoptosis in cancer cells. The specific activity of this compound in cancer models remains to be fully elucidated but is a promising area for future investigation .

Anti-inflammatory Effects

The pyrazole scaffold has been associated with anti-inflammatory activity. Trifluoromethylpyrazoles have been reported to exhibit both anti-inflammatory and antibacterial effects, suggesting that this compound may also possess similar properties . This activity could be attributed to the modulation of inflammatory pathways, although specific studies are needed to confirm this.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-cyclopentyl-N-(pyridin-2-ylmethyl)oxamideCyclopentyl and pyridineAnticancer activity
N-cyclopentyl-N-(2-(3-pyridinyl)ethyl)nicotinamideCyclopentyl and nicotinamidePotential PHD inhibitors
N-cyclopentyl-N-(2-(3-pyridin-4-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamideCyclopentyl and benzofuranAntimicrobial effects

The comparison illustrates the unique combination of functional groups present in this compound, which may enhance its pharmacological profile compared to other compounds.

Case Studies and Research Findings

Currently, there are no extensive case studies specifically detailing the biological activity of this compound. However, related research emphasizes the importance of structural modifications in enhancing biological efficacy. For example, studies on similar pyrazole derivatives have indicated that modifications can lead to significant increases in potency against various cancer cell lines .

Q & A

Basic: What are the key synthetic pathways for preparing N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Coupling reactions (e.g., copper-catalyzed Ullmann-type coupling for pyrazole-ethyl linkage, as seen in using Cu(I)Br and cesium carbonate in DMSO at 35°C).
  • Sulfonamide formation via nucleophilic substitution, requiring anhydrous conditions and purification by column chromatography (e.g., elution with ethyl acetate/hexane gradients) .
  • Characterization of intermediates using 1^1H/13^13C NMR to confirm regiochemistry and HRMS (ESI) for molecular weight validation .

Basic: Which spectroscopic and analytical methods are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H NMR resolves proton environments (e.g., pyrazole C-H protons at δ 7.5–8.5 ppm, pyridinyl protons at δ 8.0–8.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ peaks with <5 ppm error) .
  • HPLC-PDA: Ensures >95% purity by detecting trace impurities .

Basic: How is the preliminary biological activity of this compound assessed in academic research?

Methodological Answer:

  • In vitro enzyme inhibition assays: Target-specific enzymes (e.g., kinases or proteases) are incubated with the compound, and activity is measured via fluorescence or absorbance (IC50_{50} determination) .
  • Cell-based viability assays: Use MTT or resazurin assays in relevant cell lines (e.g., cancer cells) to evaluate cytotoxicity or antiproliferative effects .

Advanced: How can computational modeling guide the optimization of this compound’s bioactivity?

Methodological Answer:

  • Molecular docking (AutoDock Vina, Schrödinger): Predict binding modes to target proteins (e.g., ATP-binding pockets in kinases) using crystal structures from the PDB .
  • Molecular Dynamics (MD) simulations (GROMACS): Assess binding stability over 100+ ns trajectories to identify critical residue interactions .
  • QSAR modeling: Correlate substituent variations (e.g., cyclopentyl vs. methyl groups) with activity trends using descriptors like logP and polar surface area .

Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for pyrazole-sulfonamide derivatives?

Methodological Answer:

  • Scaffold diversification: Synthesize analogs with varied substituents (e.g., replacing m-tolyl with fluorophenyl or adjusting cyclopentyl chain length) .
  • Free-Wilson analysis: Statistically isolate contributions of specific groups (e.g., pyridin-4-yl vs. pyridin-3-yl) to activity .
  • 3D pharmacophore modeling (MOE): Identify essential spatial features (e.g., hydrogen-bond acceptors from sulfonamide) .

Advanced: How can researchers resolve contradictions between computational binding predictions and experimental bioactivity data?

Methodological Answer:

  • Orthogonal assays: Validate target engagement using SPR (surface plasmon resonance) for kinetic binding analysis (ka/kd rates) .
  • X-ray crystallography: Resolve co-crystal structures to confirm binding poses and identify unmodeled protein flexibility .
  • Metabolic stability checks: Rule out false negatives by testing compound stability in liver microsomes (CYP450-mediated degradation) .

Advanced: What methods are used to evaluate the metabolic stability and pharmacokinetic (PK) properties of this compound?

Methodological Answer:

  • Liver microsome assays: Incubate with human/rat microsomes and quantify parent compound loss via LC-MS/MS (t1/2_{1/2} calculation) .
  • Caco-2 permeability assays: Assess intestinal absorption potential by measuring apical-to-basolateral transport .
  • Plasma protein binding (ultrafiltration): Determine % bound to albumin/globulins using equilibrium dialysis .

Advanced: How can enantiomeric purity be ensured for chiral analogs of this compound?

Methodological Answer:

  • Chiral HPLC: Use polysaccharide-based columns (Chiralpak AD-H) with heptane/ethanol mobile phases to resolve enantiomers .
  • Circular Dichroism (CD): Confirm absolute configuration by comparing experimental CD spectra with computed ECD data .

Advanced: What techniques are employed to study target protein-compound interactions in real time?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and measure binding kinetics (kon/koff) .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd_d) and thermodynamics (ΔH, ΔS) via heat exchange .

Advanced: How can in silico toxicity prediction tools complement experimental safety profiling?

Methodological Answer:

  • ADMET Prediction (SwissADME, ProTox-II): Screen for hepatotoxicity, hERG inhibition, and mutagenicity alerts .
  • Cytotoxicity panels: Test against primary human cells (e.g., PBMCs) to assess immune cell toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.